Doxorubicin Hydrochloride

Cytotoxicity Metabolism Hepatotoxicity

Doxorubicin hydrochloride is the non-substitutable anthracycline reference standard essential for MDR research, cardiac safety benchmarking, and drug metabolism studies. Unlike epirubicin, daunorubicin, or mitoxantrone, its distinct P-gp susceptibility, unique metabolic profile, and established cardiotoxicity benchmark (IGHG Ratio = 1.0) make it irreplaceable for calibrating experimental models and clinical protocols. Ideal for pharmaceutical R&D, hospital formulary management, and academic labs requiring a validated, evidence-backed reference compound.

Molecular Formula C27H29NO11.ClH
C27H30ClNO11
Molecular Weight 580.0 g/mol
CAS No. 41962-27-0
Cat. No. B10754444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicin Hydrochloride
CAS41962-27-0
Molecular FormulaC27H29NO11.ClH
C27H30ClNO11
Molecular Weight580.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
InChIInChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
InChIKeyMWWSFMDVAYGXBV-RUELKSSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for Doxorubicin Hydrochloride (CAS 41962-27-0): Baseline Chemistry and Therapeutic Profile


Doxorubicin hydrochloride is an anthracycline antibiotic and one of the most widely used and potent broad-spectrum antineoplastic agents available [1]. Its mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, leading to cell death in a wide range of solid and hematologic malignancies [2]. While sharing a core tetracycline ring structure with other anthracyclines like epirubicin and daunorubicin, differences in side chain stereochemistry and metabolism result in distinct clinical efficacy, toxicity profiles, and handling requirements, making it a specific, non-substitutable reference standard for both clinical and research applications [2].

Risk Assessment for Procurement: Why Substituting Doxorubicin Hydrochloride with an In-Class Analog is Not Advised


Despite sharing a common molecular scaffold, anthracycline analogs such as epirubicin, daunorubicin, idarubicin, and mitoxantrone are not interchangeable with doxorubicin hydrochloride. Direct substitution can lead to significant deviations in therapeutic outcome and safety. Differences are rooted in their unique molecular structures which drive variations in potency, metabolism, cellular uptake, and susceptibility to drug resistance transporters like P-glycoprotein [1]. Even more critically, their cardiotoxicity profiles are quantifiably distinct; clinical guidelines have established specific equivalence ratios (e.g., 0.6 for daunorubicin-to-doxorubicin, 10.5 for mitoxantrone-to-doxorubicin) to manage cardiac risk when switching agents, underscoring that these compounds cannot be considered therapeutically equivalent [2]. Therefore, procurement decisions must be based on specific, evidence-backed differentiation as detailed below.

Quantitative Comparator Evidence for Doxorubicin Hydrochloride: Differentiating Data for Scientific and Procurement Decisions


Comparative Cytotoxicity and Metabolism: Doxorubicin vs. Epirubicin, Daunorubicin, and Idarubicin in Human Hepatocytes

In a head-to-head study in primary human hepatocyte cultures, the rank order of toxicity for five anthracyclines was esorubicin > doxorubicin = epirubicin ⩾ idarubicin > daunorubicin [1]. This demonstrates that doxorubicin is significantly more cytotoxic than daunorubicin and has a similar, but metabolically distinct, profile to epirubicin. Notably, doxorubicin remained largely as the parent drug in human cells, whereas epirubicin formed glucuronides, a key metabolic distinction [1].

Cytotoxicity Metabolism Hepatotoxicity Anthracyclines

P-Glycoprotein-Mediated Resistance: Susceptibility of Doxorubicin Compared to Aclarubicin and Idarubicin

Doxorubicin's efficacy is limited by its strong susceptibility to P-glycoprotein (P-gp)-mediated efflux, a key mechanism of multidrug resistance [1]. A study comparing anthracyclines in MCF-7, A549, and HepG2 cells showed that doxorubicin's intracellular accumulation was significantly increased by the P-gp inhibitor verapamil. In contrast, aclarubicin's accumulation was not affected, indicating it is less P-gp-dependent than doxorubicin [2]. This provides a key differentiator for researchers studying resistant tumors.

Multidrug Resistance P-Glycoprotein Efflux Chemotherapy

Clinical Cardiac Safety: Head-to-Head Comparison of Doxorubicin, Epirubicin, and Mitoxantrone in Hodgkin's Disease

In a randomized clinical trial of 476 patients with Hodgkin's disease, doxorubicin (ABVD) was compared directly with epirubicin (EBVD) and mitoxantrone (MBVD) [1]. After a median follow-up of 11.5 years, the rate of clinical cardiac events (CCE) was 9% for doxorubicin, compared to 6% for epirubicin and 17% for mitoxantrone (P < 0.001) [1]. The standard mortality ratio for cardiac events was 46.0 for ABVD, which was higher than EBVD (19.4) but lower than MBVD (67.8) [1]. This demonstrates a clear, quantitative hierarchy of cardiotoxicity.

Cardiotoxicity Hodgkin Lymphoma Clinical Trial Survival Analysis

Formulation-Driven Differentiation: Cardiotoxicity and Efficacy of Liposomal Doxorubicin vs. Free Doxorubicin Hydrochloride

The formulation of doxorubicin hydrochloride has a profound impact on its safety profile. A Phase III trial directly compared pegylated liposomal doxorubicin (PLD) to conventional doxorubicin in 509 patients with metastatic breast cancer [1]. The risk of cardiotoxicity was significantly higher with conventional doxorubicin than with PLD (Hazard Ratio (HR)=3.16; 95% CI 1.58-6.31; P<0.001) [1]. This was achieved without compromising efficacy, as progression-free survival was comparable (6.9 vs. 7.8 months; HR=1.00) [1]. This evidence is critical for justifying the procurement of the more expensive liposomal formulation over generic doxorubicin hydrochloride.

Liposomal Doxorubicin Drug Delivery Cardiotoxicity Nanomedicine

Regulatory and Clinical Guidance: Doxorubicin as the Reference Standard for Cardiotoxicity Equivalence Ratios

Doxorubicin serves as the benchmark for assessing the cardiotoxicity of other anthracyclines and related agents. The International Late Effects Childhood Cancer Guideline Harmonization Group (IGHG) established equivalence ratios to calculate risk-equivalent doses [1]. They determined that a 10.5-fold higher dose of mitoxantrone is equivalent to a given dose of doxorubicin in terms of cardiac dysfunction risk, while daunorubicin is less cardiotoxic, with an equivalence ratio of 0.6 [1]. This positions doxorubicin as the universal reference standard against which the cardiac safety of in-class alternatives is measured.

Cardio-Oncology Equivalence Ratio Guideline Risk Assessment

Stability in Clinical Infusion Fluids: Doxorubicin vs. Daunorubicin and Zorubicin

A comparative stability study of four anthracyclines in common intravenous infusion fluids showed that doxorubicin hydrochloride, like daunorubicin, exhibited acceptable stability (≥90% of original concentration) for >48 hours at ambient temperature in both 5% Dextrose Injection (D5W) and 0.9% Sodium Chloride Injection (NS) [1]. In contrast, zorubicin showed similar stability for only 22 hours and only in Normosol-R pH 7.4 fluid [1]. This data provides practical, comparative information for pharmacy compounding and procurement decisions regarding which anthracycline offers the most flexible and robust handling characteristics.

Stability Infusion Fluids Pharmacy Practice Formulation

Strategic Application Scenarios for Doxorubicin Hydrochloride Based on Differentiating Evidence


Gold-Standard Positive Control for P-Glycoprotein-Mediated Multidrug Resistance Assays

Doxorubicin hydrochloride is an essential tool for laboratories studying multidrug resistance (MDR). Its well-characterized and quantifiable susceptibility to P-glycoprotein (P-gp)-mediated efflux makes it the ideal positive control. As demonstrated, its intracellular accumulation is significantly impaired in P-gp-overexpressing cells, a limitation that can be reversed with inhibitors like verapamil [1]. This property allows researchers to calibrate their MDR models and screen for novel inhibitors or compounds that can evade efflux pumps, a role for which less P-gp-dependent analogs like aclarubicin are not suitable [2].

Reference Standard for Anthracycline Cardiotoxicity Risk Stratification and Formulary Decisions

In clinical oncology practice and hospital formulary management, doxorubicin hydrochloride is the universal reference standard for assessing the cardiac safety of anthracyclines and anthraquinones. As established by the IGHG guidelines, its cardiotoxicity profile is the benchmark (Ratio = 1.0) against which alternatives like daunorubicin (Ratio = 0.6) and mitoxantrone (Ratio = 10.5) are measured [3]. Therefore, procurement of doxorubicin is mandatory for any institution performing internal comparative risk assessments or developing cardiac surveillance protocols. Furthermore, its use as the comparator arm in clinical trials for novel formulations like pegylated liposomal doxorubicin (PLD) is essential to quantify the safety advantage of new drug delivery systems [4].

Model Compound for Studying Anthracycline Metabolism and Hepatotoxicity In Vitro

Due to its distinct metabolic profile—remaining largely as the active parent drug in human hepatocytes, unlike epirubicin which is glucuronidated—doxorubicin hydrochloride is the preferred model compound for investigating the hepatic metabolism and toxicity of anthracyclines [5]. Its intermediate cytotoxicity between daunorubicin and more potent analogs like esorubicin provides a useful baseline for comparing new chemical entities. This makes it an indispensable reference material for pharmaceutical R&D and academic labs focused on drug metabolism, pharmacokinetics, and the development of next-generation antitumor agents with improved safety profiles.

Standard Agent for Validating the Stability and Compatibility of New Infusion Protocols

Pharmacy compounding and clinical research units rely on doxorubicin hydrochloride as a standard test agent for validating the stability of new infusion protocols or container systems. Its well-documented, comparative stability of >48 hours in common vehicles like D5W and NS provides a reliable benchmark [6]. Any new drug, formulation, or delivery system can be compared against this established profile to ensure it meets or exceeds the required stability standards for clinical use, reducing the risk of administering degraded or sub-potent medication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxorubicin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.